

Characterization of 1-O-Methyljatamanin D: A Technical Overview

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Compound of Interest

Compound Name: 1-O-Methyljatamanin D

Cat. No.: B15592353

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Introduction

1-O-Methyljatamanin D is an iridoid natural product isolated from plants of the Valeriana genus, notably Valeriana jatamansi. Iridoids are a class of monoterpenoids known for their diverse biological activities, making them of significant interest to the pharmaceutical and natural products chemistry fields. The structural elucidation and characterization of these compounds are fundamental for understanding their chemical properties and potential therapeutic applications. This technical guide provides an overview of the spectroscopic methods typically employed for the characterization of **1-O-Methyljatamanin D** and related iridoids. While a comprehensive, publicly available dataset of its specific spectroscopic data is not readily found in the literature, this guide outlines the standard experimental protocols and data presentation based on the characterization of similar compounds from the same source. The CAS number for **1-O-Methyljatamanin D** is 54656-47-2, and its molecular formula is $C_{11}H_{16}O_4$.

Spectroscopic Data for Characterization

The definitive structural characterization of a novel or known natural product like **1-O-Methyljatamanin D** relies on a combination of spectroscopic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound like **1-O-Methyljatamanin D**, a suite of NMR experiments is required.

¹H NMR (Proton NMR): This experiment provides information about the chemical environment of hydrogen atoms in the molecule. Key data points include the chemical shift (δ) in parts per million (ppm), the integration (number of protons), and the coupling constant (J) in Hertz (Hz), which reveals connectivity between neighboring protons.

¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its functional group and electronic environment.

2D NMR Experiments:

- COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to identify spin systems within the molecule.
- HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule and establishing the overall structure.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Data Presentation:

While the specific data for **1-O-Methyljatamanin D** is not available in the searched literature, the following tables illustrate the standard format for presenting NMR data for an iridoid.

Table 1: Hypothetical ¹H NMR Data for **1-O-Methyljatamanin D** (in CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)	Integration
1	4.85	d	8.0	1H
3	5.90	m	1H	1H
5	2.50	m	1H	
6 α	1.80	m	1H	
6 β	2.10	m	1H	
7 α	1.95	m	1H	
7 β	2.25	m	1H	
9	4.50	dd	8.0, 2.0	1H
10	1.20	d	7.0	3H
1-OCH ₃	3.40	s	3H	

Table 2: Hypothetical ¹³C NMR Data for **1-O-Methyljatamanin D** (in CDCl₃)

Position	δ (ppm)
1	98.5
3	140.2
4	118.0
5	45.1
6	35.2
7	38.6
8	75.3
9	80.1
10	21.5
11	170.1
1-OCH ₃	55.8

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

- **High-Resolution Mass Spectrometry (HRMS):** Typically performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
- **Tandem Mass Spectrometry (MS/MS):** This technique involves the fragmentation of the parent ion, and the resulting fragmentation pattern can provide valuable structural information.

Data Presentation:

Table 3: Expected Mass Spectrometry Data for **1-O-Methyljatamanin D**

Technique	Ionization Mode	Observed m/z	Calculated m/z for $C_{11}H_{17}O_4^+$ [M+H] ⁺
HR-ESI-MS	Positive	[Value]	213.1121

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following are generalized procedures for the spectroscopic analysis of iridoids isolated from *Valeriana jatamansi*.

NMR Spectroscopy Protocol

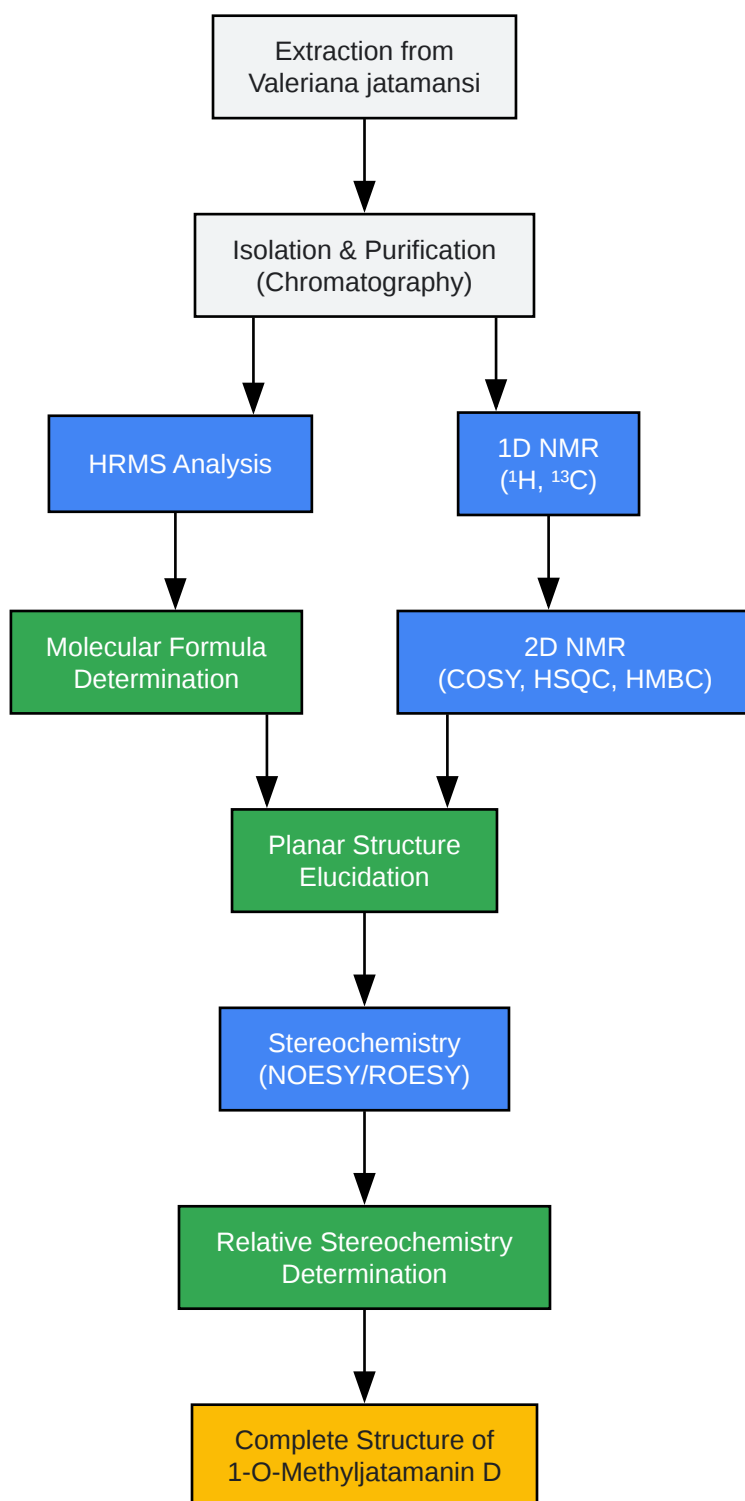
- **Sample Preparation:** Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$; methanol-d₄, CD_3OD ; or acetone-d₆, $(CD_3)_2CO$). Tetramethylsilane (TMS) is typically used as an internal standard ($\delta = 0.00$ ppm).
- **Instrumentation:** NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher (e.g., 500, 600, or 800 MHz).
- **Data Acquisition:**
 - ¹H NMR: A standard pulse sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
 - ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Key parameters are similar to ¹H NMR but with a wider spectral width and often a longer acquisition time.
 - 2D NMR: Standard pulse sequences for COSY, HSQC, HMBC, and NOESY/ROESY are employed. The specific parameters for each experiment (e.g., mixing times for NOESY/ROESY, evolution delays for long-range couplings in HMBC) are optimized to obtain the desired correlations.
- **Data Processing:** The raw data (Free Induction Decay, FID) is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry Protocol

- **Sample Preparation:** A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile). The solution is typically in the low $\mu\text{g/mL}$ to ng/mL concentration range.
- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF, LTQ-Orbitrap) equipped with an electrospray ionization (ESI) source is commonly used.
- **Data Acquisition:** The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The instrument is operated in either positive or negative ion mode. For HRMS, the instrument is calibrated to ensure high mass accuracy. For MS/MS, the parent ion of interest is isolated and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
- **Data Analysis:** The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and its fragments. The molecular formula is calculated using software that compares the observed mass to theoretical masses of possible elemental compositions.

Visualization of the Characterization Workflow

The logical flow of experiments for the characterization of a natural product like **1-O-Methyljatamanin D** can be visualized as follows.



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Caption: Workflow for the structural elucidation of **1-O-Methyljatamanin D**.

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